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Compound of Interest

Compound Name: IR-1061

Cat. No.: B1513450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the near-infrared (NIR) dye

IR-1061 in photothermal therapy (PTT) studies involving mouse models. The following sections

detail nanoparticle formulations, experimental protocols, and the underlying cellular

mechanisms of action.

Introduction to IR-1061 for Photothermal Therapy
IR-1061 is a hydrophobic cyanine dye with strong absorbance in the second near-infrared

(NIR-II) window (1000-1700 nm).[1][2] This property makes it an excellent candidate for a

photothermal agent, as light in this region can penetrate deeper into biological tissues with

reduced scattering and absorption by endogenous components like water and hemoglobin.[3]

Upon excitation with a laser of the appropriate wavelength (typically around 1064 nm), IR-1061
efficiently converts light energy into heat, inducing localized hyperthermia in the target tissue,

such as a tumor, leading to cell death.[1][2]

However, the hydrophobicity of free IR-1061 limits its direct application in biological systems.[2]

To overcome this, IR-1061 is typically encapsulated within or conjugated to various

biocompatible nanoparticles. These nanoformulations not only improve its solubility and

stability in physiological conditions but also enable passive tumor targeting through the

enhanced permeability and retention (EPR) effect.[4]
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Nanoparticle Formulations and Characterization
Several nanoparticle platforms have been successfully employed to deliver IR-1061 for in vivo

PTT. Below are key quantitative data from representative studies, summarized for comparison.

Table 1: Physicochemical Properties of IR-1061 Nanoparticles

Nanoparti
cle
Formulati
on

Core/Shel
l Material

Mean
Diameter
(nm)

Zeta
Potential
(mV)

PDI

Drug
Loading
Content
(%)

Ref.

IR-
AFN@PT
X-FA

Apoferriti
n

25.4 ± 3.1 -15.2 ± 1.8 0.18
Not
Reported

[2]

P2@IR106

1-RGD

Azo-

Polymer
~100

Not

Reported

Not

Reported

Not

Reported
[3]

IR1061@H

SA

Human

Serum

Albumin

105.3 ± 2.4 -21.4 ± 1.1 0.16
Not

Reported
[5]

| OTN-MNPs | DSPE-PEG | 8-10 | Not Reported | Not Reported | Not Reported |[6] |

Abbreviations: AFN - Apoferritin; PTX - Paclitaxel; FA - Folic Acid; RGD - Arginylglycylaspartic

acid; HSA - Human Serum Albumin; DSPE-PEG - 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[amino(polyethylene glycol)]; PDI - Polydispersity Index.

Table 2: In Vivo Photothermal Therapy Parameters and Efficacy
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Nanoparti
cle

Mouse
Model
(Tumor)

Laser
Waveleng
th (nm)

Power
Density
(W/cm²)

Treatmen
t Duration

Key
Outcome

Ref.

IR-
AFN@PT
X-FA

4T1
Breast
Cancer

1064 0.75
5 min,
daily for 3
days

Significa
nt tumor
inhibition

[2]

P2@IR106

1-RGD
PDXHCC 1064 1.0 10 min

Effective

tumor

growth

inhibition

[3]

IR1061@H

SA

143B

Osteosarco

ma

808 1.0
Not

Specified

Tumors

almost

disappeare

d by day

15

[5]

| OTN-MNPs (for imaging) | Colon-26 | 980 (for imaging) | Not Applicable | Not Applicable |

Successful tumor visualization |[6] |

Abbreviations: PDXHCC - Patient-derived xenograft of hepatocellular carcinoma.

Detailed Experimental Protocols
Protocol 3.1: Synthesis of IR-1061-Loaded DSPE-PEG
Micelles
This protocol is adapted from a method for preparing micellar nanoparticles for in vivo imaging

and can be adapted for therapeutic studies.[6]

Materials:

IR-1061 dye

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG2k)
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Acetonitrile (ACN)

Distilled water

Centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

Prepare stock solutions of DSPE-PEG2k (e.g., 1.5 mg/mL) and IR-1061 (e.g., 25 µg/mL) in

acetonitrile.

In a glass vial, mix the DSPE-PEG2k and IR-1061 solutions.

Rapidly add distilled water to the ACN solution while vortexing or stirring vigorously. A typical

ratio is 2 parts water to 1 part ACN solution.

Allow the ACN to evaporate by stirring the aqueous suspension at room temperature for

several hours (e.g., 9 hours) in a fume hood.

The resulting aqueous suspension contains the IR-1061 loaded micelles (OTN-MNPs).

Purify the nanoparticles by transferring the suspension to a centrifugal filter unit. Centrifuge

at high speed (e.g., 20,000 x g) for a specified time (e.g., 5 minutes).

Discard the filtrate and resuspend the nanoparticles in fresh distilled water or phosphate-

buffered saline (PBS). Repeat the washing step 2-3 times.

After the final wash, resuspend the purified nanoparticles in sterile PBS for in vivo use.

Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using

dynamic light scattering (DLS).

Protocol 3.2: In Vivo Photothermal Therapy in a
Subcutaneous Tumor Mouse Model
This protocol provides a general framework for PTT studies in mice, based on common

practices in the literature.[2][3][5]
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Materials:

Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneously inoculated tumors like

4T1, 143B, or A549). Tumors should reach a palpable size (e.g., 50-100 mm³).

Sterile IR-1061 nanoparticle suspension in PBS.

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

NIR laser with appropriate wavelength (e.g., 808 nm or 1064 nm) and a fiber optic output.

Power meter to calibrate the laser output.

Infrared (IR) thermal camera for monitoring temperature.

Calipers for tumor measurement.

Procedure:

Animal Grouping: Randomly divide the tumor-bearing mice into experimental groups (e.g.,

PBS + Laser, Nanoparticles only, Nanoparticles + Laser) with at least n=5 mice per group.

Nanoparticle Administration: Anesthetize the mice. Intravenously inject the IR-1061
nanoparticle suspension (typically 100-200 µL) via the tail vein. The dose of IR-1061 will

need to be optimized but is often in the range of 0.5-5 mg/kg.

Accumulation: Allow the nanoparticles to circulate and accumulate in the tumor. The optimal

time point for irradiation post-injection should be determined by biodistribution studies, but is

often between 12 and 24 hours.[2]

Photothermal Treatment:

Anesthetize the mouse and place it on a stage.

Calibrate the laser power density (e.g., 0.75 - 1.0 W/cm²) at the tip of the fiber.

Position the laser fiber perpendicular to the tumor surface.
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Irradiate the tumor for a predetermined duration (e.g., 5-10 minutes).

During irradiation, monitor the temperature of the tumor surface using an IR thermal

camera to ensure it reaches the therapeutic window (typically 45-55°C) without

overheating adjacent healthy tissue.

Post-Treatment Monitoring:

Monitor the mice for recovery from anesthesia.

Measure the tumor volume (Volume = 0.5 × Length × Width²) and body weight of each

mouse every 2-3 days for the duration of the study (e.g., 15-30 days).

Observe the physical condition of the mice and the appearance of the tumor (e.g., eschar

formation, regression).

Endpoint Analysis:

At the end of the study, euthanize the mice.

Excise the tumors and major organs (heart, liver, spleen, lungs, kidneys) for histological

analysis (e.g., Hematoxylin and Eosin (H&E) staining, TUNEL assay for apoptosis) to

assess therapeutic efficacy and systemic toxicity.

Visualization of Workflows and Mechanisms
Experimental Workflow
The entire process from nanoparticle synthesis to in vivo evaluation can be visualized as a

sequential workflow.
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General workflow for IR-1061 PTT in mouse models.

Signaling Pathways in Photothermal Therapy
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PTT induces cell death through several mechanisms, primarily apoptosis and necrosis,

depending on the temperature achieved.[7] At temperatures around 43-46°C, apoptosis is often

the dominant pathway, while higher temperatures (>49°C) lead to rapid necrosis.[7]

Furthermore, PTT can trigger a specific form of regulated cell death known as immunogenic

cell death (ICD), which activates an anti-tumor immune response.[4][8]

Mechanism 1: Apoptosis and Necrosis
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Temperature-dependent cell death pathways in PTT.

Mechanism 2: Immunogenic Cell Death (ICD) and the cGAS-STING Pathway

PTT-induced cellular stress and death can cause the release of Damage-Associated Molecular

Patterns (DAMPs), which act as "danger signals" to the immune system.[4] This process can

activate dendritic cells (DCs) and lead to a T-cell-mediated anti-tumor immune response,
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potentially targeting distant metastases. The cGAS-STING pathway is a key sensor of cytosolic

DNA released from damaged tumor cells, contributing to this immune activation.[9][10]
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PTT-induced immunogenic cell death via the cGAS-STING pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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